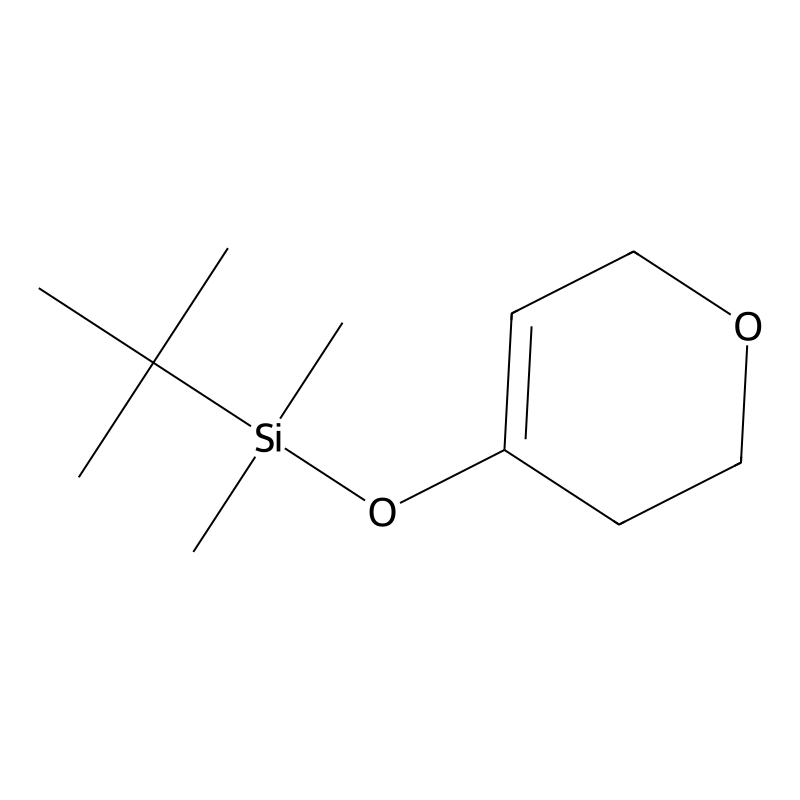

tert-Butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

tert-Butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane, also known as TBPDMS, is a silyl protecting group commonly used in organic synthesis. Its synthesis has been reported in various scientific publications, with slight variations in methodology. One such example describes its preparation from tetrahydropyran-4-ol and tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a suitable base, such as imidazole, leading to the desired product in good yield [].

Protecting Group Chemistry:

TBPDMS is valued for its ability to protect hydroxyl groups during various synthetic transformations. Its bulky tert-butyl group effectively hinders unwanted reactions at the protected hydroxyl while remaining stable under a wide range of reaction conditions, including acidic and basic environments. This property allows chemists to selectively modify other functional groups in the molecule without affecting the protected hydroxyl.

Applications in Organic Synthesis:

The application of TBPDMS as a protecting group spans across diverse areas of organic synthesis. Some notable examples include:

- Carbohydrate Chemistry: TBPDMS is frequently employed to protect hydroxyl groups in carbohydrates during glycosylation reactions, allowing for the selective formation of desired glycosidic linkages [].

- Natural Product Synthesis: The protection of hydroxyl groups in complex natural products using TBPDMS is crucial for their efficient synthesis and manipulation [].

- Medicinal Chemistry: TBPDMS plays a significant role in the synthesis of various drug candidates by protecting sensitive hydroxyl functionalities during key synthetic steps [].

Deprotection:

Following the completion of the desired synthetic transformations, the TBPDMS group can be selectively removed using various deprotection methods. Commonly used approaches involve treatment with acidic or basic reagents, tailored to the specific needs of the molecule. For example, tetra-n-butylammonium fluoride (TBAF) in a polar solvent is a popular choice for deprotecting TBPDMS under mild conditions [].

Tert-Butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane is an organosilicon compound characterized by its unique structure, which incorporates both tert-butyl and 3,6-dihydro-2H-pyran functionalities. Its molecular formula is C₁₁H₂₂O₂Si, with a molecular weight of approximately 214.38 g/mol . The compound features a tert-butyl group attached to a 3,6-dihydro-2H-pyran moiety through an ether linkage to a dimethylsilane group, providing it with distinctive chemical properties and potential applications in various fields.

- Potential Flammability: Organic compounds with carbon-hydrogen (C-H) bonds can be flammable. However, the extent of flammability depends on the specific structure.

- Potential Skin and Eye Irritation: Organic compounds can sometimes irritate the skin and eyes.

- Hydrolysis: The silane group can undergo hydrolysis in the presence of water, leading to the formation of silanol and the corresponding alcohol.

- Nucleophilic Substitution: The 3,6-dihydro-2H-pyran moiety can react with nucleophiles, allowing for the introduction of various functional groups.

- Deprotection Reactions: Under acidic or basic conditions, the tert-butyl group may be removed to yield more reactive intermediates.

These reactions make it a versatile compound for synthetic applications.

Synthesis of tert-Butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane typically involves:

- Formation of 3,6-Dihydro-2H-Pyran: This can be achieved through the cyclization of suitable precursors such as aldehydes or ketones in the presence of acid catalysts.

- Silane Coupling: The introduction of the dimethylsilane group can be accomplished via hydrosilylation reactions or by using silane coupling agents under appropriate conditions.

- Final Etherification: The final product is obtained through an etherification reaction between the tert-butyl alcohol and the synthesized 3,6-dihydro-2H-pyran derivative.

These methods highlight the compound's synthetic versatility and accessibility.

Tert-Butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane has potential applications in:

- Organic Synthesis: As a building block for more complex organic molecules.

- Material Science: In the development of siloxane-based materials with improved thermal stability and mechanical properties.

- Pharmaceutical Chemistry: Potentially serving as an intermediate in drug synthesis due to its unique structural features.

Several compounds share structural similarities with tert-Butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl dimethylsilyl ether | C₈H₁₈OSi | Simpler structure without the pyran ring |

| 3-Methoxy-1-methylpyridin-1-ium | C₉H₁₀N | Contains nitrogen; used in organic synthesis |

| 1-Tert-butoxycarbonylpiperidine | C₁₁H₁₅NO₂ | Contains a piperidine ring; used in drug synthesis |

Tert-butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane's uniqueness lies in its combination of both silane and pyran functionalities, offering diverse reactivity not found in simpler silanes or other heterocyclic compounds.